![molecular formula C21H27N3O2S B2397669 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 1795416-37-3](/img/structure/B2397669.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Immunomodulating Activity
- A series of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are structurally related to the compound of interest, were synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. One compound, in particular, was effective in preventing adjuvant-induced arthritis development in rats, indicating potential immunomodulatory applications (Doria et al., 1991).
Anti-inflammatory Agents
- The compound tepoxalin, which shares some structural features with the queried compound, was identified as an orally active anti-inflammatory agent inhibiting both cyclooxygenase and 5-lipoxygenase activities. It demonstrated a significant reduction in inflammation without notable gastrointestinal side effects, highlighting a potential application in designing safer anti-inflammatory drugs (Knight et al., 1996).
Synthesis and Characterization of Complex Molecules
- Complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide (PPA) and related ligands were synthesized, showcasing the utility of pyrazolyl-propanamides in the preparation of metal-organic complexes with potential applications in catalysis and material science (Palombo et al., 2019).
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-21(11-13-27-17-8-2-1-3-9-17)22-14-19-18-15-26-12-10-20(18)24(23-19)16-6-4-5-7-16/h1-3,8-9,16H,4-7,10-15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRGWKOZOYNRFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2397589.png)
![4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one](/img/structure/B2397590.png)
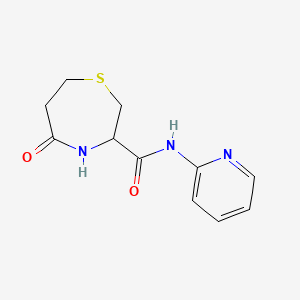

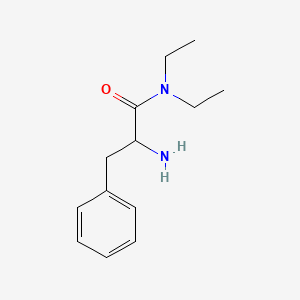


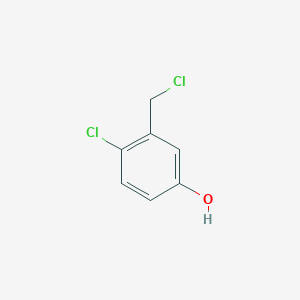
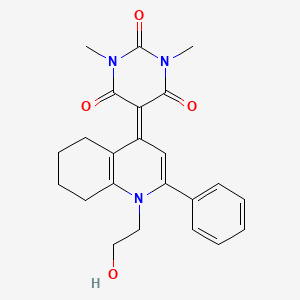
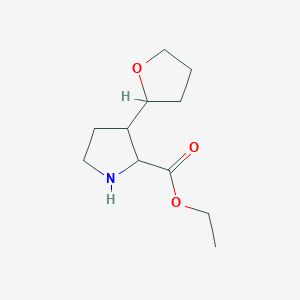
![N-(2,4-dimethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2397605.png)
![4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2397607.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)